N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-14-7-8-16-18(10-14)29-20(23-16)24(12-13-4-3-9-22-11-13)19(26)15-5-1-2-6-17(15)25(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAENSUHBYYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
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Formation of the Benzothiazole Ring: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form 6-fluorobenzo[d]thiazole.
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Nitration: : The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
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Coupling with Pyridine Derivative: : The nitro-substituted benzothiazole is then coupled with a pyridine derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo reduction to form the corresponding amine. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, which can replace the fluorine atom under appropriate conditions.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been explored for various scientific research applications:
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Medicinal Chemistry: : This compound has potential as a lead molecule for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
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Biological Studies: : Researchers use this compound to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of related compounds and to identify potential therapeutic targets.
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Chemical Biology: : The compound can be used in chemical biology to probe the function of specific proteins or to modulate biological pathways. Its ability to undergo various chemical reactions makes it versatile for conjugation with other molecules or probes.
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Industrial Applications: : In industry, derivatives of this compound could be used in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets. The nitro group and the benzothiazole ring are likely to play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Fluorine vs. Amino/Nitro Substitutions
- N-(6-Nitrobenzo[d]thiazol-2-yl) Benzamide (): The nitro group at position 6 results in distinct ¹H NMR signals (e.g., 8.29–8.32 ppm for H4), contrasting with the amino-substituted analog N-(6-aminobenzo[d]thiazol-2-yl) benzamide, which shows downfield shifts (e.g., 5.18 ppm for NH₂).
- N-(6-Fluorobenzo[d]thiazol-2-yl) Derivatives (): Compounds like GB33 (6-fluorobenzo[d]thiazol-2-yl with 4-chlorobenzylidene) exhibit high melting points (290–292°C) and LCMS m/z 445.9, suggesting enhanced stability due to halogenation. The target compound’s nitro group may further increase polarity compared to chloro or methyl substituents .
Pyridin-3-ylmethyl vs. Other Alkyl/Aryl Groups
- N-(Pyridin-3-ylmethyl) Acetamide Analogs (): Compound 20 (N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide) demonstrates IR peaks at 1663 cm⁻¹ (C=O stretch), similar to the target compound. The pyridin-3-ylmethyl group enhances water solubility compared to non-aromatic alkyl chains .
- Morpholinomethyl and Piperazinyl Derivatives (): Compounds like 4d (morpholinomethyl) and 4e (piperazinyl) show varied biological activities due to their basicity and hydrogen-bonding capacity. The target compound’s pyridin-3-ylmethyl group may offer intermediate polarity, balancing solubility and membrane permeability .
Pharmacological and Functional Comparisons
ZAC Antagonism ()
- N-(Thiazol-2-yl)-Benzamide Analogs: Meta-fluoro substitution (e.g., TTFB, 5a) exhibits potent ZAC antagonism (IC₅₀ < 1 µM), whereas para-substituted analogs (e.g., 4g) are inactive.
- Structure-Activity Relationships (SAR): Ortho/meta substituents on the benzamide enhance ZAC binding, while bulky para groups disrupt it.
Anticancer and VEGFR-2 Inhibition ()
- N-(6-Nitrobenzo[d]thiazol-2-yl)-Thiadiazole Hybrids : Compound 6d shows VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative activity against MCF-7 cells. The nitro group here enhances electrophilicity, facilitating kinase interaction. The target compound’s pyridin-3-ylmethyl group may similarly improve cellular uptake but requires validation .
Physicochemical and Analytical Data Comparison
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide (CAS Number: 899964-70-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimalarial, cytotoxic, and antimicrobial activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.4 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 899964-70-6 |
| Molecular Formula | C20H13FN4O3S |
| Molecular Weight | 408.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimalarial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimalarial activity. A structure-activity relationship (SAR) analysis showed that modifications in the N-aryl amide group linked to the thiazole ring enhance potency against Plasmodium falciparum, particularly the chloroquine-sensitive strain 3D7. Compounds with electron-withdrawing groups at the ortho position on the phenyl ring demonstrated improved activity, suggesting that similar modifications in this compound could yield potent antimalarial agents .
Cytotoxicity
Cytotoxicity assessments using HepG2 cell lines revealed that certain thiazole derivatives possess low cytotoxicity while maintaining high antimalarial potency. This dual activity is crucial for drug development, as it minimizes potential side effects in mammalian systems .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may exhibit comparable antimicrobial effects .
Study on Leishmanicidal Activity
A related study focused on hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity. The compounds tested exhibited significant reductions in intracellular amastigotes of Leishmania infantum, highlighting the potential of thiazole derivatives in treating leishmaniasis. These findings suggest that this compound could also be effective against similar parasitic infections .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of small electron-withdrawing groups at specific positions enhances biological activity. For instance, replacing bulky groups with smaller atoms like fluorine at the para position on the phenyl ring has shown to improve both potency and selectivity towards target organisms .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during nitration degrades the fluorobenzo[d]thiazole core.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but require rigorous drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
